molecular formula C23H15ClF3N3O4S B2502768 Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-27-4

Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2502768
CAS RN: 851951-27-4
M. Wt: 521.9
InChI Key: VKTGQBNCGFFBFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a chlorobenzamido group, a trifluoromethylphenyl group, and a thieno[3,4-d]pyridazine core . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethyl ester could undergo hydrolysis, the chlorobenzamido group might participate in nucleophilic substitution reactions, and the trifluoromethyl group could influence the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that derivatives similar to Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serve as key intermediates in the synthesis of complex heterocyclic compounds. These compounds have been used to synthesize various pyrimidine derivatives, exhibiting a range of biological activities due to their diverse chemical structures (Farag, Kheder, & Mabkhot, 2008). The research demonstrates the compound's utility in creating novel molecular architectures, which can be tailored for specific applications in materials science and pharmaceuticals.

Biological Applications

The structural motif of this compound is found in molecules with significant biological activities. For instance, derivatives of similar compounds have shown promise in antimicrobial studies, indicating potential for the development of new antibiotics or antifungal agents (Kumara et al., 2017). Furthermore, the presence of the trifluoromethylphenyl group is notable in compounds with herbicidal and antimicrobial properties, suggesting that this compound could be explored for similar applications (Xu et al., 2008).

Material Science Applications

The unique electronic properties of the trifluoromethylphenyl group, combined with the thieno[3,4-d]pyridazine core, could make this compound a candidate for developing advanced materials. These materials might find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells, due to their potential for tunable electronic properties and stability (Wu et al., 2006).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. Based on its structure, it might interact with various biological targets, but without specific studies, it’s hard to predict its exact mechanism of action .

properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-15-11-35-20(28-19(31)14-5-3-4-6-16(14)24)17(15)21(32)30(29-18)13-9-7-12(8-10-13)23(25,26)27/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTGQBNCGFFBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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